Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate
Beschreibung
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, an ethyl carboxylate ester at position 3, and a 2-acetamido group at position 2. This compound is of interest in medicinal chemistry due to its structural complexity and reported antitumor properties, particularly in targeting pathways such as β-catenin in colorectal cancer .
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-4-26-19(25)15-10(2)11(3)27-16(15)20-14(22)9-21-17(23)12-7-5-6-8-13(12)18(21)24/h5-8H,4,9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSRMOHVACUOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is , with a molecular weight of approximately 478.0 g/mol. The compound features a unique combination of functional groups, including an isoindoline core and a thiophene ring, which contribute to its pharmacological properties.
Research indicates that this compound acts primarily as an acetylcholinesterase (AChE) inhibitor , which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The mechanism involves binding to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission.
Molecular Docking Studies
Molecular docking studies have shown that the structural features of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate facilitate effective interactions with AChE. These interactions are critical for its inhibitory effects, which surpass those of some established drugs like rivastigmine.
Acetylcholinesterase Inhibition
The primary biological activity associated with this compound is its ability to inhibit AChE. In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on AChE activity. The following table summarizes comparative data on related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate | Strong AChE inhibition | Isoindoline and thiophene moieties |
| Rivastigmine | Moderate AChE inhibition | Established Alzheimer's treatment |
| Donepezil | Strong AChE inhibition | Selective for AChE over butyrylcholinesterase |
Anti-inflammatory and Analgesic Properties
In addition to its role as an AChE inhibitor, preliminary studies suggest that Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate may exhibit anti-inflammatory and analgesic properties. This is hypothesized to be due to the presence of the thiophene ring and the dioxoisoindoline structure, which are known to modulate inflammatory pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Pathway : The synthesis typically involves multi-step organic reactions starting from phthalic anhydride reacted with glycine to form an intermediate isoindoline derivative. This is followed by acylation with acetic anhydride or acetyl chloride.
- Biological Evaluation : In vivo studies have shown promising results in animal models for cognitive enhancement and memory retention when administered with this compound .
- Comparative Studies : Comparative analyses with other compounds reveal that while many share structural similarities, Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate stands out due to its specific combination of functional groups that enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Thiazole vs. Thiophene Cores
A key structural variation is observed in Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a), which replaces the thiophene ring with a thiazole. This modification correlates with enhanced antitumor activity in colorectal cancer models, as demonstrated by in silico molecular docking against β-catenin and in vitro antiproliferative assays .
Key Differences:
Analogues with Cyanoacrylamido Substituents
Compounds such as Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k) feature a cyanoacrylamido group instead of the dioxoisoindolinyl-acetamido moiety. These derivatives are synthesized via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes . The cyano group enhances electrophilicity, enabling interactions with biological targets such as antioxidant enzymes (e.g., superoxide dismutase) and inflammatory mediators.
Example Compound (3d):
- Substituent: 4-Hydroxyphenyl
- Activities:
- Antioxidant (IC₅₀: 12.3 µM in DPPH assay)
- Anti-inflammatory (72% inhibition in carrageenan-induced edema)
- Structural Advantage: The hydroxyl group improves solubility and radical scavenging capacity .
Comparison with Target Compound:
Analogues with Thiazolinone and Substituent Variations
Microwave-synthesized 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolin-5-yl)acetic acid derivatives incorporate a thiazolinone ring and alkyl/aryl substituents. These compounds exhibit superior anti-inflammatory activity compared to the reference drug ibuprofen, with alkyl groups (e.g., -CH₃) enhancing potency. The dioxoisoindolinyl group contributes to reduced ulcerogenic toxicity, highlighting its role in improving therapeutic safety .
Activity Highlights:
- Compound 7c (4-methoxyphenyl substituent): 89% inhibition of COX-2 at 10 mg/kg.
- GI Safety: 60% lower ulcer index than ibuprofen due to reduced acidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
